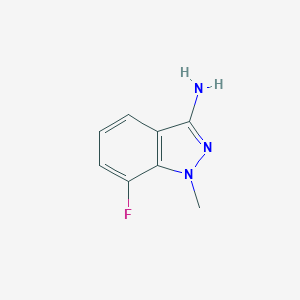

7-Fluoro-1-methyl-1H-indazol-3-ylamine

Description

Significance of the Indazole Scaffold in Pharmaceutical Research

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netpnrjournal.com This is due to its versatile chemical properties and its presence in a wide array of biologically active compounds. researchgate.netnih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netnih.govresearchgate.net

The therapeutic relevance of the indazole nucleus is underscored by its incorporation into several commercially successful drugs. pnrjournal.com For instance, Benzydamine is used as an anti-inflammatory agent, and Granisetron serves as a 5-HT3 receptor antagonist for managing chemotherapy-induced nausea and vomiting. pnrjournal.com In the realm of oncology, several tyrosine kinase inhibitors, such as Pazopanib and Entrectinib, feature the indazole core and are used in the treatment of various cancers. pnrjournal.com The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment for kinases, crucial for its antitumor activity. nih.gov

Overview of Fluorinated Indazole Derivatives in Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. organic-chemistry.orgfrontiersin.org Fluorination can significantly impact properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability. organic-chemistry.orgfrontiersin.orgnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. nih.gov

In the context of indazole derivatives, fluorination has been shown to be a valuable tool for modulating biological activity. nih.gov The position and number of fluorine atoms can greatly influence the inhibitory potency and selectivity of these compounds against specific biological targets. nih.gov For example, studies have shown that the presence of a fluorine atom at the C6 position of the indazole ring can significantly enhance inhibitory potency against Rho kinase (ROCK1) and improve oral bioavailability. nih.gov The strategic placement of fluorine can lead to more potent and selective drug candidates. nih.gov

Rationale for Investigating 7-Fluoro-1-methyl-1H-indazol-3-ylamine

The specific structural features of this compound make it a compound of particular interest for drug discovery. The methyl group at the N1 position can influence the compound's metabolic stability and binding interactions. The 3-amino group is a key pharmacophoric feature, known to interact with the hinge region of various kinases. nih.gov The fluorine atom at the 7-position is strategically placed to enhance permeability and interaction with target proteins.

Research has indicated that this compound exhibits promising biological activities, particularly in the area of anticancer research. It has been identified as an inhibitor of specific kinases involved in cancer progression and has been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, it has demonstrated significant antitumor activity against the K562 leukemia cell line with an IC50 value of 5.15 µM. nih.gov The combination of the privileged indazole scaffold with the beneficial properties of fluorine substitution provides a strong rationale for the continued investigation of this compound as a lead compound for the development of novel therapeutics. organic-chemistry.orgnih.gov

Detailed Research Findings

The following table summarizes key data related to the biological activity of this compound and related indazole derivatives.

| Compound | Molecular Target/Activity | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| This compound | Kinase Inhibition, Apoptosis Induction, Cell Cycle Arrest | K562 (Leukemia) | 5.15 | 6.45 (vs. HEK-293) |

| This compound | Antitumor Activity | A549 (Lung Cancer) | 12.5 | N/A |

| This compound | Antitumor Activity | PC-3 (Prostate) | 15.0 | N/A |

| This compound | Antitumor Activity | Hep-G2 (Liver) | 3.32 | N/A |

| Compound 89 (1H-indazol-3-amine derivative) | Bcr-Abl WT Inhibitor | K562 (Leukemia) | 6.50 | N/A |

| Compound 89 (1H-indazol-3-amine derivative) | Bcr-Abl T315I Inhibitor | - | 0.45 | N/A |

| Compound 100 (Indazole derivative with 2,6-difluoro-3-methoxyphenyl group) | FGFR1 Inhibitor | KG1 | <0.0041 | N/A |

| Compound 100 (Indazole derivative with 2,6-difluoro-3-methoxyphenyl group) | FGFR2 Inhibitor | SNU16 | 0.0774 | N/A |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDIFLCLNBYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570384 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-14-6 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Profiles of 7 Fluoro 1 Methyl 1h Indazol 3 Ylamine Derivatives

Antineoplastic and Anticancer Potency

Derivatives of 7-Fluoro-1-methyl-1H-indazol-3-ylamine belong to the indazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry for their diverse biological activities, particularly their potential as anticancer agents. nih.govdntb.gov.ua Research into substituted indazole derivatives has revealed their capacity to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and halt the cell cycle, underscoring their promise as scaffolds for the development of novel antineoplastic drugs. nih.govnih.gov

The anticancer potential of indazole derivatives has been substantiated through in vitro studies assessing their cytotoxic effects against a range of human cancer cell lines. researchgate.net The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method used to evaluate this antiproliferative activity. nih.govresearchgate.net

In a notable study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against a panel of four human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG-2). nih.govresearchgate.net One particular derivative, designated as compound 6o, demonstrated a promising inhibitory effect, especially against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net The IC50 values for this derivative against the tested cell lines are detailed below.

| Cancer Cell Line | Cancer Type | IC50 (µM) of Derivative 6o |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | 12.5 |

| PC-3 | Prostate Cancer | 15.0 |

| HepG-2 | Hepatoma (Liver Cancer) | 3.32 |

A critical aspect of developing effective anticancer agents is ensuring they selectively target cancer cells while minimizing harm to normal, healthy cells. nih.gov Derivatives of 1H-indazole-3-amine have shown encouraging selectivity in this regard. For instance, the cytotoxicity of the highly active derivative 6o was also evaluated against non-cancerous human embryonic kidney cells (HEK-293). nih.govresearchgate.net The compound exhibited a significantly lower potency against these normal cells, with an IC50 value of 33.2 µM. nih.govresearchgate.net

This differential activity results in a selectivity index of 6.45 for K562 leukemia cells compared to the normal HEK-293 cells, suggesting a favorable therapeutic window where the compound is more toxic to cancer cells than to normal cells. This selectivity is a key factor in reducing potential side effects, a common limitation of many chemotherapy drugs. nih.gov

The anticancer effects of this compound derivatives are attributed to their intervention in key cellular pathways that govern cell growth, proliferation, and survival. Research indicates that these compounds can trigger apoptosis, induce cell cycle arrest, and inhibit specific enzymes crucial for cancer progression. nih.govnih.gov

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate indefinitely. Indazole derivatives have been shown to reactivate this process in cancer cells. nih.gov Studies have confirmed that these compounds can affect apoptosis in a concentration-dependent manner, possibly through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govdntb.gov.uaresearchgate.net The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A high ratio of Bcl-2 to Bax can prevent apoptosis and promote cell survival. Research on some indazole derivatives demonstrated that treatment of cancer cells led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby promoting cell death. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, often due to a faulty cell cycle. Certain indazole derivatives have been shown to intervene in this process, causing cell cycle arrest and preventing further proliferation. For example, analysis has shown that treatment with an indazole derivative can lead to G1 phase arrest in cancer cells. By halting the cell cycle at the G1 checkpoint, the compound prevents the cell from entering the S phase (DNA synthesis), effectively stopping its progression towards division. nih.gov

Many indazole derivatives exert their anticancer effects by acting as kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, differentiation, and survival. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," which allows it to bind effectively to the hinge region of kinases, such as tyrosine kinases. nih.gov Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), and various kinase inhibitors are used as targeted therapies. semanticscholar.org

Furthermore, indazole-based compounds have been specifically developed as potent inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). nih.govebi.ac.uk TTK is a crucial protein involved in the mitotic checkpoint, which ensures proper chromosome segregation during cell division. nih.gov Inhibition of TTK can lead to catastrophic errors in mitosis and subsequent cell death, making it an attractive target for cancer therapy. nih.govebi.ac.uk

Mechanisms of Action in Oncological Pathways

Interaction with Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4 BD1)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate gene expression and are implicated in the development of cancer and inflammatory diseases. nih.gov Consequently, the development of small-molecule inhibitors targeting the bromodomains of these proteins is an area of intense research. While the broader class of indazole derivatives has been investigated for BRD4 inhibition, specific studies detailing the interaction of this compound derivatives with the first bromodomain (BD1) of BRD4 are still emerging. One study on 3-methyl-1H-indazole derivatives demonstrated that this scaffold can yield potent BRD4-BD1 inhibitors. nih.gov Through virtual screening and structure-based optimization, several compounds in this series exhibited strong affinities for BRD4-BD1 and effectively suppressed the proliferation of the MV4;11 cancer cell line. nih.gov Notably, compound 9d from this series showed excellent selectivity for BRD4 and was able to suppress the downstream protein c-Myc. nih.gov This suggests that the indazole core is a viable starting point for developing BRD4 inhibitors, and further investigation into derivatives incorporating the 7-fluoro-1-methyl substitution is warranted to explore their potential in this area.

Antimicrobial Efficacy

The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Indazole derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Activities

While various substituted indazole derivatives have shown antibacterial properties, specific data on the antibacterial efficacy of derivatives of this compound is limited in publicly available research. However, studies on related indazole structures provide a basis for their potential in this field. For instance, a study on novel 3-methyl-1H-indazole derivatives demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. sciengine.com

Antifungal Activities

The development of new antifungal agents is crucial for combating invasive fungal infections. Although the broader class of azole compounds, which includes indazoles, is well-established in antifungal therapy, specific research on the antifungal properties of this compound derivatives is not extensively documented. However, related structures, such as novel fluconazole (B54011) analogues bearing a urea (B33335) functionality, have demonstrated promising broad-spectrum antifungal activity, including against resistant strains of Candida albicans. nih.gov

Antileishmanial Investigations

Leishmaniasis is a parasitic disease that requires new and improved treatments. Research into the antileishmanial potential of indazole derivatives has shown promising results. A study on novel 3-chloro-6-nitro-1H-indazole derivatives demonstrated their biological potency against three species of Leishmania. nih.gov Several of these derivatives exhibited strong to moderate activity against L. infantum. nih.gov These findings suggest that the indazole scaffold is a valuable template for the design of new antileishmanial agents, although specific investigations into this compound derivatives are needed to confirm their efficacy.

Anti-inflammatory Properties

Indazole derivatives have been investigated for their anti-inflammatory potential. nih.gov The core structure is found in the non-steroidal anti-inflammatory drug Benzydamine. researchgate.net While the anti-inflammatory effects of various indazole compounds have been documented, specific studies focusing on derivatives of this compound are not widely available. The general anti-inflammatory activity of indazoles is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. nih.gov

Other Emerging Biological Activities

One of the most significant areas of investigation for this compound derivatives is in the field of oncology. Numerous studies have highlighted the antitumor potential of the 1H-indazole-3-amine scaffold. nih.gov

A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines. nih.gov Among the tested compounds, a derivative designated as compound 6o showed a particularly promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov This compound also demonstrated good selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal cells. nih.gov Further investigation revealed that compound 6o may exert its anticancer effects by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. researchgate.net

The cytotoxic activity of these derivatives against various cancer cell lines is summarized in the table below.

| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | >40 | >40 | 12.5 ± 1.5 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

Another study on substituted thiazolo[4,5-e]indazol-2-amine derivatives also highlighted the anticancer potential of the indazole scaffold. Compound 7i from this series demonstrated notable cytotoxicity against MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cancer cell lines. cbijournal.com

Structure Activity Relationship Sar Studies of 7 Fluoro 1 Methyl 1h Indazol 3 Ylamine Analogs

Impact of Fluoro-Substitution Position on Biological Activity

The strategic placement of fluorine atoms is a key tactic in medicinal chemistry to enhance a molecule's pharmacological profile. In the case of indazole derivatives, the position of fluorine substitution significantly impacts biological activity. The presence of a fluorine atom at the 7-position, as seen in 7-Fluoro-1-methyl-1H-indazol-3-ylamine, has been noted to improve permeability and interaction with target proteins. This enhancement is attributed to fluorine's high electronegativity and its ability to form favorable electrostatic interactions within biological targets. researchgate.net

Research on analogous compounds has demonstrated that altering the fluorine position can drastically change the molecule's properties. For instance, studies on other fluorinated heterocyclic compounds have shown that positional isomers exhibit different levels of activity and metabolic stability. nih.gov The substitution of hydrogen with fluorine can modulate the reactivity and stability of the entire molecule during metabolic transformations. researchgate.net In a study on fluorinated chalcones, the position of the fluorine atom was a critical determinant of their antiproliferative activities. researchgate.net

The electronic effects of substituents on the indazole ring are complex and depend on their position. nih.gov For example, in a series of 1H-indazole-3-amine derivatives, the location of fluorine on a phenyl ring substituent at the C-5 position of the indazole core had a pronounced effect on anti-proliferative activity against various cancer cell lines. nih.gov Specifically, a 3,5-difluoro substitution pattern was found to be more potent than a single 4-fluoro or 3-fluoro substituent, highlighting the importance of the fluorine substitution pattern for biological efficacy. nih.gov

Table 1: Impact of Fluoro-Substitution on Biological Activity of Indazole Analogs

| Compound/Analog Series | Fluoro-Substitution Position | Observed Effect on Biological Activity |

|---|---|---|

| This compound | 7-position | Enhanced permeability and interaction with target proteins. |

| 1H-indazole-3-amine derivatives | C-5 phenyl substituent (3-fluoro) | Moderate anti-proliferative activity. nih.gov |

| 1H-indazole-3-amine derivatives | C-5 phenyl substituent (4-fluoro) | Improved anti-proliferative activity compared to 3-fluoro. nih.gov |

| 1H-indazole-3-amine derivatives | C-5 phenyl substituent (3,5-difluoro) | Highest anti-proliferative activity in the series. nih.gov |

Influence of N1-Alkylation on Pharmacological Response

The alkylation of the indazole core, particularly at the N1 and N2 positions, is a critical determinant of the pharmacological response of these compounds. The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

The specific placement of an alkyl group at the N1 position, such as the methyl group in this compound, is crucial for its interaction with biological targets. N1-substituted indazoles are found in various bioactive molecules, including danicopan, a complement factor D inhibitor. nih.gov The development of regioselective methods for N1-alkylation is therefore a key area of research to produce specific, therapeutically relevant indazole derivatives. nih.gov

Table 2: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substituent | Alkylation Conditions | Predominant Isomer | Significance |

|---|---|---|---|

| 3-Carboxymethyl, 3-tert-butyl | Sodium hydride in THF | N1 (>99%) | Demonstrates high N1-selectivity with specific C3 substituents. researchgate.net |

| C7-NO2, C7-CO2Me | Sodium hydride in THF | N2 (≥96%) | Shows that electron-withdrawing groups at C7 direct N2-alkylation. researchgate.net |

| General 1H-indazoles | Direct alkylation | Mixture of N1 and N2 | Highlights the challenge in achieving regioselectivity. nih.govbeilstein-journals.org |

Role of the 3-Amino Moiety in Receptor Binding

The 3-amino group of the indazole scaffold is a key pharmacophoric feature that plays a significant role in receptor binding, particularly with protein kinases. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov This moiety can form crucial hydrogen bonds with the hinge region of kinases, which is a common mechanism of action for many kinase inhibitors.

For example, in the development of novel 3-aminoindazole derivatives, this group was the starting point for creating potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov The ability of the 3-amino group to act as a hydrogen bond donor is critical for anchoring the inhibitor within the ATP-binding pocket of the kinase.

Furthermore, modifications to the 3-amino group, such as its incorporation into an amide linkage, have been explored to enhance antitumor activity. The 1H-indazole-3-amide framework in Entrectinib, for instance, is vital for its potent antitumor effects. nih.gov This suggests that while the primary amine is important, its derivatization can lead to further optimization of binding interactions. The stereochemistry of moieties attached to the amino group can also play a key role in receptor affinity, as seen in N-(indol-3-ylglyoxylyl)amino acid derivatives where the D-form of the amino acid was more potent. nih.gov

Table 3: Role of the 3-Amino Moiety and its Derivatives in Biological Activity

| Compound/Derivative | Target | Role of 3-Amino Moiety |

|---|---|---|

| 1H-indazole-3-amine | Tyrosine Kinases | Acts as a hinge-binding fragment. nih.gov |

| Entrectinib (1H-indazole-3-amide) | Anaplastic Lymphoma Kinase (ALK) | The amide derivative enhances antitumor activity. nih.gov |

| Novel 3-aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | Starting point for potent enzyme inhibition. nih.gov |

Effects of Peripheral Substituent Modifications on Efficacy and Selectivity

Beyond the core structure of this compound, modifications to peripheral substituents on the indazole ring can profoundly affect the efficacy and selectivity of the compound. The introduction of various functional groups can alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacological profile.

Structure-activity relationship studies on indazole amides as ERK1/2 inhibitors have shown that peripheral modifications are key to optimizing potency and selectivity. nih.gov In another study, a series of 1H-indazole-3-amine derivatives were synthesized with various substituents at the C-5 position of the indazole ring. The nature of these substituents had a significant impact on the anti-proliferative activity against different cancer cell lines. nih.gov For example, the presence of para-fluorine on a phenyl substituent at C-5 was found to be crucial for antitumor activity against K562 cells. nih.gov

The strategic addition of fluorine-containing groups, such as 2,6-difluoro-3-methoxyphenyl, has been shown to yield compounds with potent enzymatic and antiproliferative activities against fibroblast growth factor receptors (FGFR). nih.gov These findings underscore the principle that while the core indazole scaffold provides a foundation for biological activity, fine-tuning of peripheral substituents is essential for achieving desired levels of efficacy and selectivity for a specific biological target.

Table 4: Effect of Peripheral Substituent Modifications on Indazole Analogs

| Modification Site | Substituent | Target/Assay | Observed Effect |

|---|---|---|---|

| C-5 of indazole | 3-Fluorophenyl vs. 4-Methoxyphenyl (B3050149) | K562 cell line | Replacement of 3-fluorophenyl with 4-methoxyphenyl decreased inhibitory activity. nih.gov |

| C-5 of indazole | Para-fluorine on phenyl ring | K562 cell line | Crucial for antitumor activity. nih.gov |

| Peripheral to indazole core | 2,6-Difluoro-3-methoxyphenyl | FGFR1, FGFR2 | Potent enzymatic and antiproliferative activities. nih.gov |

Computational Analysis of this compound: A Theoretical Perspective

Initial searches for specific computational chemistry and molecular modeling studies on this compound did not yield detailed, publicly available research. Therefore, the following sections provide a generalized overview of the computational methodologies that could be applied to this molecule, based on studies of similar indazole derivatives and their interactions with biological targets.

Preclinical Research and Advanced Pharmacological Evaluation

In Vitro Pharmacological Profiling

In vitro studies are fundamental in determining the specific molecular targets and cellular effects of a compound. For 7-Fluoro-1-methyl-1H-indazol-3-ylamine, these assays have highlighted its role as an inhibitor of key cellular enzymes and its ability to modulate critical signaling pathways.

Research has identified this compound as a compound that targets enzymes crucial to cell signaling, particularly kinases. The indazole scaffold, a core component of this compound, is recognized as an effective hinge-binding fragment for tyrosine kinases. The inhibitory action of this compound disrupts signaling pathways that are essential for the proliferation and survival of cancer cells.

Derivatives of the broader 1H-indazol-3-amine class have demonstrated potent inhibitory activity against various kinases. For instance, related compounds have been developed as powerful inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy due to its role in promoting tumor formation and progression. One such derivative, compound 2a, which incorporates a 2,6-difluoro-3-methoxyphenyl group, exhibited strong inhibition of FGFR1 and FGFR2 with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively.

| Enzyme Target | IC50 Value (nM) |

|---|---|

| FGFR1 | <4.1 |

| FGFR2 | 2.0 ± 0.8 |

The indazole structure is a versatile scaffold that has been explored for its ability to bind to various receptors. Derivatives of 7-methyl-1H-indazole have been investigated as antagonists for the human Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in the pathogenesis of migraine. This indicates that modifications of the indazole core can produce compounds with high affinity for specific G-protein coupled receptors.

Consistent with its role as a kinase inhibitor, this compound has been shown to affect critical cellular pathways involved in cancer. Studies indicate it can induce apoptosis (programmed cell death) and regulate the cell cycle. The mechanism may involve the inhibition of Bcl2 family members, which are key regulators of apoptosis, and modulation of the p53/MDM2 pathway, a central axis in tumor suppression.

The compound's antitumor activity has been quantified against several human cancer cell lines using MTT assays. Notably, it showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. Furthermore, it demonstrated a degree of selectivity, with an IC50 of 33.2 µM against normal HEK-293 cells, yielding a selectivity index of 6.45 for the cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 12.5 |

| K562 | Leukemia | 5.15 |

| PC-3 | Prostate Cancer | 15.0 |

| Hep-G2 | Liver Cancer | 3.32 |

In Vivo Efficacy and Toxicity Studies

While in vivo data for this compound itself is not extensively documented in publicly available literature, studies on closely related indazole derivatives provide significant insights into the potential efficacy and biological effects of this chemical class in living organisms.

The therapeutic potential of the indazole scaffold has been evaluated in various animal models for different diseases, primarily cancer and inflammation.

Cancer Models: In oncology research, an indazole derivative known as compound 2f was shown to suppress tumor growth in a 4T1 breast cancer model in vivo without causing obvious side effects. rsc.org Other derivatives have also demonstrated significant antitumor activity. For example, compound 105 achieved nearly complete tumor growth inhibition (96.9%) in an NCI-H1581 xenograft mouse model, while compound 104 showed a 66.1% tumor growth inhibition in FGFR-driven NCI-H1581 xenografts. mdpi.com

Inflammation Models: The anti-inflammatory properties of indazole compounds have been studied using the carrageenan-induced hind paw edema model in rats. In these studies, indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner. nih.govresearchgate.net

Neurological Disease Models: The versatility of the indazole structure is further highlighted by a derivative, In-Cl, which has demonstrated neuroprotective effects and promoted axon myelination in in vivo studies of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.gov

In vivo studies of indazole derivatives have often included the analysis of relevant biomarkers to elucidate their mechanisms of action.

In cancer models, treatment with the indazole derivative 2f led to a reduction of matrix metalloproteinase-9 (MMP9), an enzyme involved in cancer cell invasion, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP2). rsc.org

In the context of inflammation, indazole compounds were found to inhibit pro-inflammatory cytokines. nih.govresearchgate.net Assays revealed that indazole and its derivatives could inhibit the activity of cyclooxygenase-2 (COX-2) and reduce levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), key mediators of the inflammatory response. nih.govresearchgate.net For instance, the maximum inhibition of IL-1β for certain indazole derivatives ranged from 73% to 79%. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

Bioavailability Assessment

No specific data from preclinical studies assessing the bioavailability of this compound could be located. Bioavailability studies are essential to determine the extent and rate at which the active moiety of a drug is absorbed from a drug product and becomes available at the site of action. Without these studies, the absorption characteristics of this compound following administration remain unknown.

Metabolic Stability and Pathways

There is a lack of published research on the metabolic stability and metabolic pathways of this compound. Understanding how this compound is metabolized by the body, including the enzymes involved (such as cytochrome P450 enzymes) and the identification of its major metabolites, is a critical step in preclinical development. This information is vital for predicting potential drug-drug interactions and understanding the compound's clearance from the body.

Distribution and Excretion Profiles

Similarly, information regarding the distribution of this compound within the body and its excretion profile is not available in the public domain. Distribution studies are necessary to understand how the compound partitions into various tissues and organs, which can influence its efficacy and potential toxicity. Excretion studies would clarify the primary routes of elimination from the body (e.g., renal or fecal).

Due to the absence of detailed research findings, no data tables can be generated for the aforementioned sections. Further preclinical research is required to elucidate the pharmacokinetic and pharmacodynamic properties of this compound to determine its potential as a therapeutic candidate.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural elucidation of 7-Fluoro-1-methyl-1H-indazol-3-ylamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a detailed structural map can be assembled.

¹H NMR Spectroscopy: In proton NMR, the chemical shifts of the protons in the molecule provide clues about their local electronic environment. For this compound, the methyl group protons are expected to resonate in the range of δ 3.5-4.0 ppm. The aromatic protons on the indazole ring will appear as a complex multiplet, with their specific shifts and coupling constants influenced by the positions of the fluorine and amine substituents.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the significant deshielding effect of the fluorine atom on the carbon to which it is attached (C-7). This results in a characteristic downfield chemical shift for C-7, typically in the range of δ 150-160 ppm. The other carbon atoms of the indazole ring and the methyl group will have distinct chemical shifts that aid in the complete structural assignment.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is specifically used to analyze fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom at the 7-position. The chemical shift of this signal, and its coupling to neighboring protons, provides definitive evidence for the presence and location of the fluorine substituent.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Nucleus/Group | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Methyl Protons (-CH₃) | 3.5 - 4.0 | Singlet |

| Aromatic Protons | Multiplet | Complex splitting pattern due to F and NH₂ groups | |

| ¹³C NMR | C-7 (Carbon attached to Fluorine) | 150 - 160 | Significant deshielding by the fluorine atom |

| Other Aromatic Carbons | - | Distinct signals for each carbon in the ring system | |

| Methyl Carbon (-CH₃) | - | Signal in the aliphatic region | |

| ¹⁹F NMR | 7-Fluoro | - | A characteristic signal confirming the fluorine's presence |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy. For a molecule with the chemical formula C₈H₈FN₃, the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak, typically as the protonated species [M+H]⁺, that corresponds very closely to the calculated theoretical value, thus confirming the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈FN₃ |

| Theoretical Exact Mass (Monoisotopic) | 165.0702 g/mol |

| Expected [M+H]⁺ Ion | 166.0775 m/z |

Chromatographic Techniques

Chromatographic methods are indispensable for the assessment of the purity of this compound. These techniques separate the target compound from any impurities, allowing for their detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a widely used technique for the purity analysis of pharmaceutical and chemical compounds. An HPLC method for this compound would involve injecting a solution of the compound onto a stationary phase (the column) and passing a liquid mobile phase through it. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected. HPLC can also be coupled with a mass spectrometer (HPLC-MS) for the identification of byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. A small spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action. The position of the compound is visualized, and its retention factor (Rf) value can be calculated. While not as quantitative as HPLC, TLC is a valuable tool for a quick purity check.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is an advanced form of liquid chromatography that utilizes smaller stationary phase particles and higher pressures than traditional HPLC. This results in significantly faster analysis times, better resolution, and improved sensitivity. A reported UPLC method for the analysis of compounds including this compound employs a Waters Acquity H class system with an Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm). Detection is typically carried out using UV detectors at wavelengths of 230 nm and 254 nm. This method is suitable for determining the purity of the final compound, with a target of ≥ 95% purity often required for research applications.

Table 3: UPLC Method Parameters for Purity Analysis

| Parameter | Specification |

| Instrumentation | Waters Acquity H class |

| Column | Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Detection | UV at 230 nm and 254 nm |

| Purity Threshold | ≥ 95% |

Crystallographic Analysis

As of the latest available data, a detailed crystallographic analysis of this compound in its isolated, solid state has not been reported in publicly accessible scientific literature. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and other key crystallographic parameters are not available.

While the crystal structure of this specific compound has not been elucidated, the broader class of indazole derivatives has been the subject of extensive crystallographic investigation. These studies reveal that the planarity of the bicyclic indazole ring system, along with the nature and position of its substituents, plays a crucial role in dictating the molecular packing and intermolecular interactions within the crystal lattice. Hydrogen bonding, π-π stacking, and other non-covalent interactions are commonly observed phenomena that influence the solid-state architecture of these compounds.

For instance, in related indazole structures, the presence of amine and fluoro substituents often leads to the formation of intricate hydrogen-bonding networks, which can significantly impact the physical properties of the material, such as melting point and solubility. The methyl group at the N1 position, as seen in this compound, sterically influences the conformation and packing of adjacent molecules.

Although a specific crystallographic dataset for the title compound is absent, theoretical modeling and computational chemistry approaches could provide insights into its preferred conformation and potential intermolecular interactions. However, without experimental validation through techniques such as single-crystal X-ray diffraction, these models remain predictive.

Future research involving the successful crystallization and subsequent X-ray analysis of this compound would be necessary to definitively determine its solid-state structure and provide the empirical data for a comprehensive crystallographic characterization.

Patent Landscape and Intellectual Property

Overview of Patents Involving Indazole Derivatives

Indazole derivatives are a cornerstone of many medicinal chemistry programs, leading to a multitude of patents. These compounds are recognized for their versatile biological activities, and as such, have been the subject of intense investigation and patenting by pharmaceutical companies and research institutions. tandfonline.comnih.gov A review of the patent literature reveals that indazole scaffolds are frequently claimed for their utility in treating a wide array of diseases. nih.gov

The majority of these patents focus on the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. researchgate.netgoogle.com The indazole core serves as a privileged scaffold, meaning it has the appropriate structural characteristics to bind to the ATP-binding site of a wide range of kinases. researchgate.net Consequently, a vast number of patents describe novel indazole derivatives with tailored substitutions designed to achieve high potency and selectivity against specific kinase targets. google.com

Beyond oncology, the patent landscape for indazole derivatives extends to other therapeutic areas, including inflammatory conditions, neurodegenerative disorders, and infectious diseases. nih.gov For instance, certain indazole derivatives have been patented for their activity as cannabinoid receptor agonists, highlighting the broad applicability of this chemical motif. google.com The continuous filing of new patents underscores the ongoing interest in exploring the full therapeutic potential of the indazole scaffold. tandfonline.com

The following table provides a summary of selected patents involving indazole derivatives, illustrating the diversity of their therapeutic targets.

| Patent Number | Title | Therapeutic Target/Application | Assignee |

| WO2024179948A1 | Indazole compounds as pkmyt1 kinase inhibitors | Cancer | F. Hoffmann-La Roche AG |

| US8299057B2 | Substituted indazole derivatives active as kinase inhibitors | Cancer | Nerviano Medical Sciences S.r.l. |

| WO2009106982A1 | Indazole derivatives | CB1 receptor-mediated disorders | Pfizer Inc. |

| CN108558763B | Indazole-containing chalcone (B49325) derivatives and their applications | Antitumor | Shenyang Pharmaceutical University |

Specific Patent Claims Related to 7-Fluoro-1-methyl-1H-indazol-3-ylamine and its Analogs

While direct patent claims for the therapeutic use of this compound are not prominently found, numerous patents claim structurally similar compounds and analogs for various therapeutic indications, particularly in the field of oncology. This suggests that this compound is a key intermediate or building block in the synthesis of more complex, patented molecules. nih.gov

A recent patent application, WO2024179948A1, claims a broad class of indazole compounds as PKMYT1 kinase inhibitors for the treatment of cancer. google.comacs.orgacs.org The claims in this patent encompass a wide range of substitutions on the indazole ring, including fluoro groups, which would cover analogs of this compound. google.com The claimed compounds are intended for use in treating various cancers by inhibiting a key enzyme involved in cell cycle regulation. acs.org

Another significant patent, US8299057B2, describes substituted indazole derivatives that are active as kinase inhibitors. google.com The claims in this patent also cover a broad structural space of indazole derivatives with various substituents, intended for the treatment of diseases associated with deregulated protein kinase activity, such as cancer. google.com The structural motifs described could be synthesized from precursors like this compound.

The recurring theme in the patent landscape is the use of fluorinated indazole cores as a foundation for developing potent and selective inhibitors of various protein kinases. The fluorine atom in compounds like this compound can be strategically utilized to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.

The table below summarizes representative patent claims for analogs of this compound.

| Patent Number | Claimed Structures | Therapeutic Application |

| WO2024179948A1 | Broad claims covering substituted indazoles, including fluorinated analogs | Cancer (PKMYT1 kinase inhibitors) |

| US8299057B2 | Broad claims for substituted indazole derivatives | Cancer (Kinase inhibitors) |

Implications for Future Drug Development and Commercialization

The extensive patenting of indazole derivatives has significant implications for the future of drug development and commercialization. The established intellectual property landscape indicates that the indazole scaffold is a highly valued and competitive area of research. tandfonline.com For companies looking to develop new therapies, particularly in oncology, this means that navigating the existing patent space will be a critical early-stage activity.

The prevalence of broad patent claims on substituted indazole cores means that developing novel, non-infringing molecules will require a high degree of innovation. Researchers will need to focus on creating unique substitution patterns or exploring novel therapeutic applications for indazole-based compounds to secure their own intellectual property.

For this compound specifically, its primary role appears to be that of a valuable chemical intermediate. nih.gov Its commercial value is therefore tied to the success of the more complex, patented molecules that are synthesized from it. As such, the demand for this compound is likely to be driven by the clinical and commercial success of the final drug products.

The intense patent activity around indazole-based kinase inhibitors also suggests a promising future for personalized medicine. As our understanding of the genetic drivers of cancer deepens, the development of highly selective kinase inhibitors, many of which are based on the indazole scaffold, will be crucial for tailoring treatments to individual patients. The intellectual property generated in this area will be a key driver of investment and innovation in the field of precision oncology.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research into 7-Fluoro-1-methyl-1H-indazol-3-ylamine and its derivatives has primarily focused on their potential as anticancer agents. Studies have shown that this scaffold serves as a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, enabling strong interactions with the ATP-binding site of many kinases. nih.gov

Significant in vitro antiproliferative activity has been observed for derivatives of this compound. For instance, one derivative demonstrated potent activity against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) of 5.15 µM. nih.govresearchgate.net This compound also showed favorable selectivity for cancer cells over normal cells. nih.govresearchgate.net The mechanism of action for these derivatives is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the inhibition of the Bcl2 family of proteins and modulation of the p53/MDM2 pathway. researchgate.net

Antitumor Activity of a this compound Derivative (Compound 6o)

| Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line (Control) | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 | HEK-293 (Human Embryonic Kidney) | 33.2 | 6.45 |

| A549 | Lung Cancer | 12.5 | - | ||

| PC-3 | Prostate Cancer | 15.0 | - | ||

| Hep-G2 | Liver Cancer | 3.32 | - |

Data sourced from studies on indazole derivatives, highlighting the potential of this chemical class. nih.govresearchgate.net

Challenges and Opportunities in Indazole-Based Drug Design

Despite the promise of indazole-containing compounds, their development is not without challenges. A significant synthetic hurdle is controlling the regioselectivity of N-alkylation, as the indazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated. pnrjournal.com The formation of the desired N-1 or N-2 isomer can be difficult to control and may impact the product yield and biological activity. pnrjournal.com Furthermore, optimizing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, requires extensive structure-activity relationship (SAR) studies.

However, these challenges are balanced by significant opportunities. The indazole scaffold is a versatile template that can be readily modified at several positions, allowing for the fine-tuning of its biological activity and pharmacokinetic profile. nih.gov The demonstrated success of indazole-based kinase inhibitors like Axitinib and Pazopanib in cancer therapy validates the potential of this scaffold. pnrjournal.com The ability to generate diverse libraries of indazole derivatives provides a rich field for discovering novel inhibitors for a wide range of therapeutic targets beyond oncology, including inflammatory and neurodegenerative diseases. researchgate.net The strategic use of substituents, such as the fluorine atom in this compound, presents a key opportunity to enhance potency and improve physicochemical properties. nih.gov

Prospects for Clinical Translation of this compound Derivatives

The journey from a promising laboratory compound to a clinically approved drug is long and complex, yet the prospects for derivatives of this compound are encouraging. The potent in vitro anticancer activity and selectivity of its derivatives provide a strong rationale for advancing these compounds into preclinical development. nih.govresearchgate.net The next critical steps will involve comprehensive in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The success of other indazole-based kinase inhibitors in the clinic provides a valuable roadmap for the development of these newer agents. nih.govrsc.org Given that derivatives have shown activity against pathways like p53/MDM2 and kinases involved in cell proliferation, they could be developed for specific cancer types where these pathways are known to be driving factors. researchgate.net Future research should focus on identifying the specific kinase targets of these compounds and exploring their potential in combination therapies with existing cancer treatments. The ultimate goal is to leverage the unique chemical properties of the 7-fluoro-1-methyl-1H-indazol-3-amine core to design next-generation targeted therapies with improved efficacy and reduced side effects for patients. chemimpex.com

Q & A

Basic: What are the standard synthetic routes for preparing 7-Fluoro-1-methyl-1H-indazol-3-ylamine?

Methodological Answer:

The synthesis typically involves functionalization of the indazole core. A common approach includes:

- Step 1 : Fluorination at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.

- Step 2 : Methylation at the 1-position via alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Step 3 : Introduction of the amine group at the 3-position through nucleophilic substitution or catalytic reduction of a nitro precursor .

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature. For example, the 7-fluoro substituent causes deshielding (~δ 150-160 ppm in ¹³C NMR), while the methyl group resonates at ~δ 3.5-4.0 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (C₈H₉FN₃, m/z 166.08) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N content (e.g., theoretical C: 57.82%, H: 5.43%, N: 25.14%) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow (≥6 air changes/hour) to prevent vapor accumulation.

- Waste Management : Segregate halogenated waste; neutralize acidic/basic residues before disposal .

- Emergency Measures : Immediate rinsing with water for 15 minutes upon exposure, followed by medical evaluation .

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps. Lower catalyst loading (≤5 mol%) reduces costs .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Temperature Control : Reflux (80-120°C) for faster kinetics, but lower temperatures (40-60°C) minimize side reactions in sensitive steps .

Table 1 : Comparison of Reaction Conditions from Literature

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fluorination | Selectfluor® | MeCN | 60 | 72 | |

| Methylation | K₂CO₃ | DMF | 100 | 68 | |

| Amine Intro | NaBH₄ | EtOH | 25 | 85 |

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Data Cross-Validation : Compare NMR/MS results with computational models (e.g., DFT calculations for predicted shifts).

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products). Adjust purification steps accordingly.

- Collaborative Verification : Share raw data with peers or use centralized databases (e.g., SciFinder) to validate against published spectra .

Advanced: What environmental controls are critical for large-scale reactions involving this compound?

Methodological Answer:

- Effluent Treatment : Use activated carbon filters to adsorb halogenated byproducts before discharge.

- Spill Management : Neutralize spills with sodium bicarbonate or commercial absorbents (e.g., vermiculite).

- Emission Reduction : Install scrubbers to capture acidic gases (HF, HCl) generated during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.